rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans
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Overview
Description
“rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans” is a synthetic organic compound that belongs to the class of oxanes This compound is characterized by the presence of a chloromethyl group and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans” typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloromethyl Group: This step involves the chloromethylation of the oxane ring using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxirane derivatives.
Reduction: Reduction reactions may target the chloromethyl group, converting it to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide, sodium cyanide, or thiols under basic conditions.
Major Products
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of methyl-substituted oxane.
Substitution: Formation of azido, cyano, or thio-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May serve as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans” depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its activity would depend on its interaction with molecular targets such as enzymes or receptors, potentially involving pathways related to its functional groups.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,3R)-3-(chloromethyl)-2-phenyl oxane, trans: Lacks the trifluoromethyl group.
rac-(2R,3R)-3-(bromomethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans: Contains a bromomethyl group instead of a chloromethyl group.
rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane, trans: The trifluoromethyl group is in a different position on the phenyl ring.
Properties
CAS No. |
1807940-95-9 |
---|---|
Molecular Formula |
C13H14ClF3O |
Molecular Weight |
278.7 |
Purity |
95 |
Origin of Product |
United States |
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